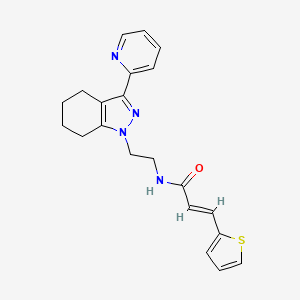

(E)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c26-20(11-10-16-6-5-15-27-16)23-13-14-25-19-9-2-1-7-17(19)21(24-25)18-8-3-4-12-22-18/h3-6,8,10-12,15H,1-2,7,9,13-14H2,(H,23,26)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVZIWVNYYHOKE-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)/C=C/C3=CC=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 375.46 g/mol. The structure incorporates several pharmacologically relevant moieties, including a pyridine ring, an indazole derivative, and a thiophene ring. These structural components suggest potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of indazole and pyridine exhibit significant anticancer properties. In particular, compounds similar to the one have demonstrated inhibitory effects on key cancer-related pathways:

- Inhibition of Kinases : Indazole derivatives have been shown to inhibit various kinases involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit fibroblast growth factor receptors (FGFRs) with IC50 values in the nanomolar range (e.g., FGFR1: IC50 = 30.2 nM) .

- Antiproliferative Effects : In vitro studies have demonstrated that related compounds exhibit strong antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and melanoma cell lines .

Neuroprotective Effects

The compound's structural features also suggest potential neuroprotective properties. Indazole derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases:

- MAO Inhibition : Certain analogs have shown selective inhibition of MAO A and B, with IC50 values ranging from 0.51 μM to 3.22 μM . This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting conditions like depression and Parkinson's disease.

The biological activity of this compound may be attributed to its ability to interact with specific protein targets:

- Kinase Inhibition : The compound may bind to ATP-binding sites on kinases, disrupting their activity and leading to decreased cell proliferation.

- Receptor Modulation : The presence of thiophene and pyridine rings suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Comparison with Similar Compounds

Heterocyclic Core Modifications

Key Comparisons:

- Pyridine vs. Indole/Trimethoxyphenyl: The pyridinyl-tetrahydroindazole core distinguishes the target compound from EP2 antagonists like (E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (). For example, the trimethoxyphenyl group enhances steric bulk and electron-donating effects, which may improve binding to prostaglandin receptors compared to the pyridine-thiophene system .

- Tetrahydroindazole vs. Oxazolone/Nitroaryl:

In compound 5112 (), the oxazolone and nitroaryl groups replace the tetrahydroindazole, resulting in reduced conformational rigidity. The nitro group in 5112 may improve antimycobacterial activity but increase toxicity risks, whereas the tetrahydroindazole in the target compound could enhance kinase inhibition through hydrogen bonding .

Substituent Effects on Activity

Thiophene vs. Nitrothiophene/Nitroimidazole:

highlights that nitrothiophene derivatives exhibit superior antimycobacterial activity compared to nitroimidazole analogs. The target compound’s thiophene lacks a nitro group, suggesting that activity in similar contexts may depend on alternative substituents or scaffold modifications .Acrylamide Linker Variations:

The ethyl linker in the target compound contrasts with propargyl or propyl chains in analogs (). Shorter linkers (e.g., ethyl) may reduce metabolic degradation compared to bulkier groups, as seen in propargyl derivatives requiring harsher synthesis conditions .

Physicochemical and Pharmacological Profiling

Table 1: Structural and Property Comparison

Table 2: Similarity Metrics (Tanimoto Coefficient)

| Compound Pair | MACCS Fingerprint | Morgan Fingerprint |

|---|---|---|

| Target vs. EP2 Antagonist (5b) | 0.45 | 0.62 |

| Target vs. Compound 5112 | 0.38 | 0.55 |

| Target vs. Nitrothiophene analog | 0.29 | 0.41 |

Higher Morgan fingerprint similarity (≥0.55) suggests shared topological features, such as the acrylamide linker and aromatic rings, which may correlate with overlapping biological targets .

Research Implications and Gaps

- Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., nitro vs. thiophene) can lead to significant activity differences, as noted in and . Computational screening using Morgan fingerprints may better prioritize analogs for synthesis .

- Biological Validation: Direct assays comparing the target compound’s kinase inhibition vs. EP2 antagonism or antimycobacterial activity are needed to validate hypotheses derived from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.